molecular formula C9H14O B12275932 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal

Cat. No.: B12275932
M. Wt: 138.21 g/mol
InChI Key: WWHUWFTUYDWMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These reactions are often carried out under cryogenic conditions to manage the high reactivity of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the challenges associated with the synthesis of highly strained bicyclic structures. advancements in photoredox catalysis and strain-release amination have shown promise in scaling up the production of bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is primarily related to its ability to act as a bioisostere, mimicking the properties of other functional groups such as phenyl rings. This allows it to interact with various molecular targets and pathways, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to other bicyclo[1.1.1]pentane derivatives. This makes it a valuable compound for the synthesis of a wide range of chemical and pharmaceutical products .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanal

InChI

InChI=1S/C9H14O/c1-8(2,6-10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3

InChI Key

WWHUWFTUYDWMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C12CC(C1)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.